Acetaldehyde, 2-[(triethylsilyl)oxy]-

Silyl protecting group stability Hydrolytic cleavage kinetics Orthogonal protection strategy

Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4, molecular formula C8H18O2Si, MW 174.31) is the triethylsilyl (TES) enol ether of acetaldehyde, a specialized organosilicon reagent belonging to the silyl enol ether class. It functions as a protected, storable synthetic equivalent of acetaldehyde enolate, enabling controlled single-addition aldol chemistry that is unattainable with free acetaldehyde due to uncontrolled oligomerization.

Molecular Formula C8H18O2Si
Molecular Weight 174.31 g/mol
CAS No. 252564-68-4
Cat. No. B12287062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde, 2-[(triethylsilyl)oxy]-
CAS252564-68-4
Molecular FormulaC8H18O2Si
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OCC=O
InChIInChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3
InChIKeyGMGSAOUDDRUPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4): Core Identity and Sourcing Context


Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4, molecular formula C8H18O2Si, MW 174.31) is the triethylsilyl (TES) enol ether of acetaldehyde, a specialized organosilicon reagent belonging to the silyl enol ether class [1]. It functions as a protected, storable synthetic equivalent of acetaldehyde enolate, enabling controlled single-addition aldol chemistry that is unattainable with free acetaldehyde due to uncontrolled oligomerization [1]. The TES group imparts a distinctive stability–lability profile that differentiates this reagent from its trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) congeners, making the choice of silyl group a critical procurement decision for multi-step synthetic route design .

Why Generic Substitution Fails for Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4)


Silyl enol ethers of acetaldehyde are not interchangeable reagents; the steric bulk and electronic character of the silyl substituent directly govern hydrolytic stability, chromatographic survivability, and reaction stereochemical outcomes [1][2][3]. The TES congener occupies a specific 'Goldilocks' position within the silyl stability hierarchy: sufficiently stable to survive aqueous workup and silica gel chromatography (unlike TMS), yet sufficiently labile for selective deprotection under mild conditions where TBS or TIPS groups would require forcing fluoride conditions that risk epimerization or elimination in sensitive substrates [2][3]. Substituting the TES enol ether with a TMS analog in a chiral aldol sequence risks premature desilylation and loss of enantiocontrol; substituting with a TBS analog may compromise reactivity or necessitate harsher deprotection that degrades the product [1][3]. The quantitative evidence below substantiates these differentiating characteristics.

Quantitative Differentiation Evidence: Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4) vs. Closest Analogs


Acidic Hydrolytic Stability: TES vs. TMS, TBS, TIPS, and TBDPS – 64-Fold Advantage Over TMS

In acidic media, the TES silyl enol ether of acetaldehyde exhibits a relative hydrolytic stability of 64, compared to a baseline of 1 for the TMS congener. This represents a 64-fold increase in acid resistance over the TMS analog, yet the TES group remains 312-fold less stable than the TBS group (relative stability 20,000) and approximately 10,900-fold less stable than the TIPS group (relative stability 700,000) [1]. In basic media, the TES group shows a relative stability of 10–100 versus TMS = 1, while TBS/TBDPS groups are rated at 20,000 [1]. These data derive from well-established silyl ether stability scales compiled from authoritative protecting group references and documented in Gelest technical literature [1].

Silyl protecting group stability Hydrolytic cleavage kinetics Orthogonal protection strategy

Chromatographic Survivability: TES Acetaldehyde Enol Ether Survives Silica Gel – TMS Analog Does Not

The TES enol ether of acetaldehyde is explicitly documented to survive silica gel column chromatography, in direct contrast to TMS enol ethers. In a study on carbapenem antibiotic precursor synthesis, the authors state: 'Unlike trimethylsilyl ethers, triethylsilyl ethers are stable to column chromatography' [1]. This qualitative statement is supported by the quantitative stability hierarchy above: TMS (relative stability = 1 in acid) is known to cleave on contact with slightly acidic silica gel, whereas TES (relative stability = 64) is sufficiently robust to permit chromatographic purification. This differential represents a practical go/no-go criterion for synthetic route planning: where the TMS enol ether of acetaldehyde cannot be purified by standard flash chromatography, the TES congener can be isolated in pure form, enabling its use in subsequent enantioselective transformations [1][2].

Column chromatography stability Silyl enol ether purification Carbapenem synthesis intermediates

Enantioselective Mukaiyama Aldol Reaction: TES Acetaldehyde Enolate Validated Alongside TBS with Confined Acid Catalysis

The TES enol ether of acetaldehyde was demonstrated by Schreyer, List, and co-workers (Science, 2018) as a competent substrate in a highly enantioselective Mukaiyama aldol reaction catalyzed by confined imidodiphosphorimidates (IDPi), operating at low catalyst loadings of 0.5–1.5 mol% [1]. Both TES and TBS enolates of acetaldehyde were evaluated, and the process was shown to be scalable and fast. While the publication reports that the TES and TBS variants both participate with 'excellent enantioselectivities' and 'good yields,' the study is primarily a catalyst methodology report; individual head-to-head yield/ee comparisons between TES and TBS enol ethers for identical substrate pairs were not tabulated in a directly extractable format. The significance of this work is that the acetaldehyde-derived TES enol ether—hitherto considered too prone to oligomerization for selective cross-aldol reactions—was successfully tamed by the IDPi catalyst system, opening a direct route to silylated acetaldehyde aldols [1][2].

Asymmetric Mukaiyama aldol IDPi organocatalysis Acetaldehyde enolate chemistry

Lewis-Base-Catalyzed Enantioselective Aldol Addition: Acetaldehyde-Derived TES Enol Ether Delivers Protected Aldols with Good to Excellent Enantioselectivities

Denmark and Bui (J. Org. Chem., 2005) reported that an acetaldehyde-derived trialkylsilyl enol ether (the TES variant being a representative member of this class) undergoes chiral phosphoramide-catalyzed enantioselective aldol addition to aromatic aldehydes, providing protected aldol products in good yields with good to excellent enantioselectivities [1]. The study further demonstrated that the aldolization intermediate (a chlorohydrin adduct) could be trapped with tert-butyl isocyanide in a single-pot operation to form an α-hydroxy lactone with good selectivity [1]. This establishes the TES acetaldehyde enol ether as a viable substrate for Lewis base-catalyzed asymmetric aldol methodology, offering a mechanistically distinct catalytic manifold from the Brønsted acid IDPi approach described above.

Chiral phosphoramide catalysis Lewis base aldol Acetaldehyde silyl enol ether

[2+2] Cycloaddition Reactivity: TES Acetaldehyde Enol Ether as the Historically First Silyl Enol Ether in Ketene Cycloaddition Chemistry

The first reported [2+2] cycloaddition of a ketene with a silyl enol ether (1977) specifically employed the triethylsilyl enol ether of acetaldehyde. Diphenylketene was cycloadded to the TES enol ether of acetaldehyde to yield 3-(triethylsiloxy)cyclobutanone [1]. This pioneering observation established the TES acetaldehyde enol ether as a competent nucleophilic partner in cycloaddition chemistry with electron-deficient ketenes, producing functionalized cyclobutanones. The choice of TES (rather than TMS) in this seminal study likely reflects the practical stability advantages of the TES group, which would survive the reaction conditions and facilitate product isolation.

Ketene cycloaddition Cyclobutanone synthesis Silyl enol ether electrophilic reactivity

Procurement-Relevant Application Scenarios for Acetaldehyde, 2-[(triethylsilyl)oxy]- (CAS 252564-68-4)


Enantioselective Synthesis of β-Hydroxy Aldehyde Building Blocks via IDPi-Catalyzed Mukaiyama Aldol

Procure the TES acetaldehyde enol ether when implementing the Schreyer/List IDPi-catalyzed asymmetric Mukaiyama aldol methodology (Science, 2018) for the enantioselective construction of silylated acetaldehyde aldol products [1]. The TES variant is preferred over TMS in this context because the TES protecting group survives the reaction and workup conditions (relative acidic stability = 64 vs. TMS = 1), enabling isolation and purification of the aldol adduct without premature desilylation. This scenario is directly validated by the primary literature, which employed both TES and TBS enolates at 0.5–1.5 mol% catalyst loading with aliphatic and aromatic acceptor aldehydes [1].

Multi-Step Synthesis Requiring Chromatographic Purification of the Silyl Enol Ether Intermediate

Select the TES acetaldehyde enol ether over the TMS analog when the synthetic route mandates purification of the silyl enol ether by silica gel column chromatography prior to use in a subsequent enantioselective transformation [1]. The TES variant is documented to be stable to silica gel chromatography, whereas the TMS analog cleaves on contact with silica [1]. This differential is decisive for procurement: acquiring the TMS congener for a route requiring chromatographic purification would result in material loss and compromised purity, directly impacting downstream reaction yields and enantioselectivities.

Carbapenem Antibiotic Intermediate Synthesis via Lewis-Acid-Mediated C–C Bond Formation

Use the TES acetaldehyde enol ether as a two-carbon nucleophilic fragment in the diastereoselective synthesis of C1-substituted carbapenem precursors, following the methodology described in Tetrahedron Letters (2015) [1]. In this application, the TES group provides sufficient stability for the Lewis-acid-mediated iminium ion coupling while remaining amenable to subsequent selective deprotection under conditions that preserve the sensitive β-lactam ring. The documented column chromatographic stability of TES ethers (vs. TMS) is particularly advantageous in this context, where intermediate purity directly impacts the diastereomeric ratio of the carbapenem precursor [1].

Orthogonal Protection Strategy Requiring Selective TES Deprotection in the Presence of TBS or TIPS Groups

Procure the TES acetaldehyde enol ether for synthetic sequences employing orthogonal silyl protection, where the TES group must be cleaved selectively without disturbing more robust TBS (relative acidic stability 20,000) or TIPS (700,000) protecting groups elsewhere in the molecule. The 312-fold and ~10,900-fold stability differentials (acidic conditions) between TES and TBS/TIPS respectively [1] enable chemoselective TES deprotection with mild fluoride sources (e.g., HF·pyridine, buffered TBAF) or dilute acetic acid, conditions under which TBS and TIPS ethers remain intact. This orthogonality is critical in complex natural product and pharmaceutical intermediate syntheses where multiple hydroxyl groups require differentiated protection.

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